molecular formula C8H13NO B12830942 Cis-2-hydroxycycloheptane-1-carbonitrile

Cis-2-hydroxycycloheptane-1-carbonitrile

Cat. No.: B12830942
M. Wt: 139.19 g/mol
InChI Key: UUKOIADLIKOKAF-YUMQZZPRSA-N
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Description

Cis-2-hydroxycycloheptane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring with a hydroxyl group and a nitrile group attached to adjacent carbon atoms in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-hydroxycycloheptane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The hydroxyl group can be introduced through subsequent hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydroxycycloheptane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.

    Reduction: Formation of cycloheptane-1-amine.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

Cis-2-hydroxycycloheptane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxycycloheptane-1-carbonitrile
  • 2-oxocyclopentane-1-carbonitrile

Comparison

Cis-2-hydroxycycloheptane-1-carbonitrile is unique due to its specific cis configuration and the presence of both hydroxyl and nitrile groups on a seven-membered ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds with different ring sizes or functional group positions.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1S,2S)-2-hydroxycycloheptane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8-/m0/s1

InChI Key

UUKOIADLIKOKAF-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)C#N

Canonical SMILES

C1CCC(C(CC1)O)C#N

Origin of Product

United States

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